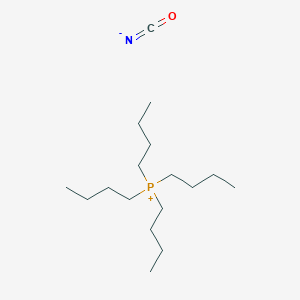
Tetrabutylphosphanium cyanate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tetrabutylphosphanium cyanate is a chemical compound that belongs to the class of phosphonium salts It is composed of a tetrabutylphosphanium cation and a cyanate anion
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Tetrabutylphosphanium cyanate can be synthesized through the reaction of tetrabutylphosphanium hydroxide with cyanogen chloride. The reaction typically occurs under mild conditions, with the tetrabutylphosphanium hydroxide acting as a base to deprotonate the cyanogen chloride, resulting in the formation of this compound .
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process includes the careful control of reaction conditions to ensure high yield and purity of the final product. The use of high-capacity reactors and continuous monitoring of the reaction parameters are essential for efficient industrial production.
Análisis De Reacciones Químicas
Types of Reactions
Tetrabutylphosphanium cyanate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of the phosphonium cation.
Reduction: Reduction reactions can convert the cyanate anion into other nitrogen-containing species.
Substitution: The cyanate anion can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. The reactions typically occur under controlled temperature and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield phosphine oxides, while substitution reactions can produce various cyanate derivatives .
Aplicaciones Científicas De Investigación
Tetrabutylphosphanium cyanate has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of nitrile compounds.
Biology: The compound is studied for its potential use in biochemical assays and as a probe for studying enzyme activities.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Mecanismo De Acción
The mechanism of action of tetrabutylphosphanium cyanate involves its interaction with molecular targets and pathways within cells. The cyanate anion can inhibit certain enzymes by binding to their active sites, thereby affecting cellular processes. The tetrabutylphosphanium cation may also interact with cell membranes, altering their properties and influencing cellular functions .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to tetrabutylphosphanium cyanate include other phosphonium salts such as tetrabutylphosphanium chloride and tetrabutylphosphanium hydroxide. These compounds share similar structural features but differ in their anionic components.
Uniqueness
Compared to other phosphonium salts, this compound offers unique opportunities for use in organic synthesis and industrial processes .
Propiedades
Número CAS |
77307-47-2 |
|---|---|
Fórmula molecular |
C17H36NOP |
Peso molecular |
301.4 g/mol |
Nombre IUPAC |
tetrabutylphosphanium;isocyanate |
InChI |
InChI=1S/C16H36P.CNO/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;2-1-3/h5-16H2,1-4H3;/q+1;-1 |
Clave InChI |
UTVFTMFQTGSGRU-UHFFFAOYSA-N |
SMILES canónico |
CCCC[P+](CCCC)(CCCC)CCCC.C(=[N-])=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




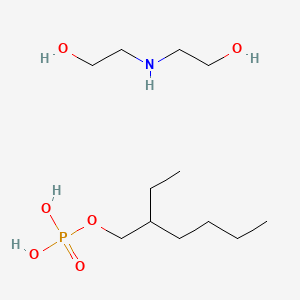
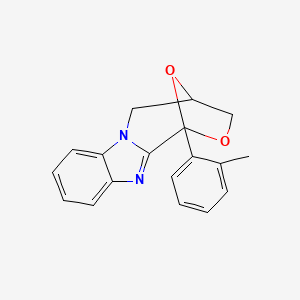
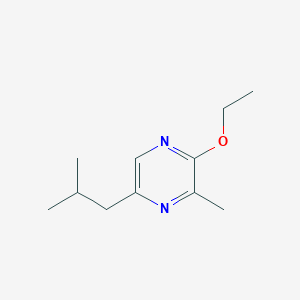

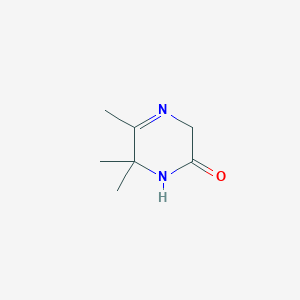

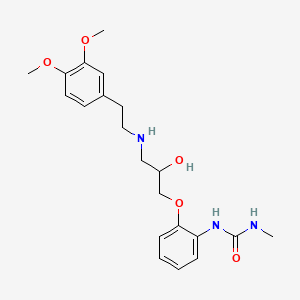

![1,7,8-Trimethyl-1,6-dihydroimidazo[4,5-e]indole](/img/structure/B14444820.png)

![2,2,6-Trimethyl-3-oxabicyclo[4.2.0]octane-4,8-dione](/img/structure/B14444834.png)

